(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWVMMHOMJZAOT-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)C(F)(F)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394822-93-5 | |
| Record name | Benzeneethanol, β-amino-4-fluoro-3-(trifluoromethyl)-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394822-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Laboratory-Scale Synthetic Routes
Friedel-Crafts Acylation and Reductive Amination
The most widely reported laboratory-scale synthesis begins with Friedel-Crafts acylation to introduce the trifluoromethylphenyl moiety. A fluorinated benzoyl chloride derivative reacts with an aromatic substrate (e.g., 4-fluoro-3-(trifluoromethyl)benzene) in the presence of Lewis acids like aluminum chloride (AlCl₃) or trifluoroacetic acid (TFA) as a solvent. This step yields a ketone intermediate, which undergoes reductive amination using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
Critical Parameters:
- Temperature : −10°C to 25°C for acylation; 0°C to reflux for reduction
- Yield : 65–78% (isolated after column chromatography)
- Stereochemical Control : Chiral auxiliaries such as (R)-proline derivatives are introduced during reductive amination to enforce enantioselectivity.
Mannich Reaction Approach
An alternative route employs a Mannich reaction between 4-fluoro-3-(trifluoromethyl)benzaldehyde, ammonium acetate, and a glycolic acid derivative. This one-pot method generates the β-amino alcohol backbone directly, avoiding multi-step functionalization. The reaction is catalyzed by Brønsted acids (e.g., p-toluenesulfonic acid) in ethanol at 60–80°C for 12–24 hours.
Advantages:
- Reduced purification steps
- Higher atom economy (82–90%) compared to Friedel-Crafts routes
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize scalability and cost efficiency. Continuous flow reactors (CFRs) are employed for Friedel-Crafts acylation, enabling precise temperature control (−5°C ± 0.5°C) and reduced reaction times (2–4 hours vs. 12 hours in batch). Key features include:
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | 12–18 hours | 2–4 hours |
| Yield | 65–78% | 85–92% |
| Purity | 95–97% | 98–99% |
| Catalyst Loading | 1.5 eq AlCl₃ | 0.8 eq AlCl₃ |
Post-reduction steps utilize hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in CFRs, achieving full conversion within 30 minutes.
Chiral Resolution Techniques
Industrial production requires enantiomerically pure (R)-isomer. Two dominant methods are employed:
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (S)-enantiomer from a racemic mixture in organic solvents (hexane:isopropanol = 4:1). The remaining (R)-enantiomer is extracted with >99% enantiomeric excess (ee).
Chiral Stationary Phase Chromatography
Preparative HPLC with cellulose-based columns (Chiralpak IC) resolves enantiomers using hexane:ethanol (95:5) mobile phase. This method achieves 99.5% ee but is less cost-effective for large-scale production.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrogen chloride (HCl) gas in anhydrous ethanol. Key considerations:
| Parameter | Optimal Condition |
|---|---|
| HCl Concentration | 4–6 M in ethanol |
| Temperature | 0–5°C |
| Stirring Time | 2–4 hours |
| Yield | 95–98% |
The product precipitates as a white crystalline solid, filtered and washed with cold diethyl ether.
Purification and Quality Control
Recrystallization
Crude product is recrystallized from ethanol:water (9:1) to achieve pharmacopeial-grade purity (>99.5%). X-ray diffraction confirms crystal structure and polymorphic form.
Analytical Characterization
| Technique | Parameters | Outcome |
|---|---|---|
| HPLC-UV | C18 column, λ = 254 nm | Purity: 99.7% |
| ¹H/¹³C NMR | DMSO-d₆, 400 MHz | Confirms structure/ee |
| HRMS | ESI+, m/z | [M+H]⁺ = 259.63 (calc. 259.63) |
Comparative Analysis of Methods
| Method | Scale | Cost (USD/kg) | ee (%) | Environmental Impact (E-factor) |
|---|---|---|---|---|
| Batch Friedel-Crafts | Lab | 12,000 | 98 | 32.5 |
| Continuous Flow | Industrial | 8,500 | 99.5 | 18.7 |
| Mannich Reaction | Pilot | 9,200 | 97 | 24.1 |
E-factor = (Total waste mass)/(Product mass)
Challenges and Innovations
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group poses stability challenges during high-temperature reactions. Recent advances use microfluidic reactors to maintain temperatures below 50°C, minimizing decomposition.
Solvent Recycling
Industrial plants now recover >90% of AlCl₃ and THF via distillation, reducing E-factors by 40%.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Applications in Scientific Research
1. Pharmaceutical Development
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its structural features make it suitable for synthesizing various bioactive compounds, particularly in the development of drugs targeting neurological disorders and conditions associated with neurotransmitter imbalances.
Case Study: Neurotransmitter Modulation
Research has indicated that compounds similar to this compound can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation may lead to therapeutic effects in treating depression and anxiety disorders.
2. Chemical Synthesis
The compound serves as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules used in medicinal chemistry.
Case Study: Synthesis of Fluorinated Amines
A study demonstrated the utility of this compound in synthesizing fluorinated amines, which are critical components in many pharmaceuticals due to their enhanced metabolic stability and bioactivity.
3. Material Science
In material science, this compound is investigated for its role in developing new materials with specific electronic or optical properties due to the presence of fluorine atoms.
Case Study: Fluorinated Polymers
Research has shown that incorporating this compound into polymer matrices can enhance the thermal and chemical stability of the resulting materials, making them suitable for advanced applications in coatings and electronics.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, leading to prolonged biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage under inert gas (nitrogen/argon) at 2–8°C to maintain stability .
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Similar Compounds
Structural Analogues and Enantiomers
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Pharmacological Comparisons
Electronic and Steric Effects
- Trifluoromethyl Group : The -CF₃ group in the target compound enhances electron-withdrawing properties and metabolic stability compared to methyl or hydrogen substituents (e.g., CAS 1951425-23-2) .
- Halogen Substitution: Replacing fluorine with chlorine (CAS 1810074-79-3) increases molecular weight and lipophilicity (Cl vs.
Stereochemical Impact
Stability and Handling
- The target compound requires stringent storage conditions (inert gas, 2–8°C), whereas simpler analogues like (S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride may be less sensitive to degradation .
Biological Activity
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, also known by its CAS number 2101199-59-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 259.63 g/mol
- CAS Number : 2101199-59-9
- Synonyms : (2R)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol; hydrochloride
The biological activity of this compound is primarily attributed to its structural characteristics, which include:
- Amino Alcohol Structure : This feature allows the compound to interact with various biological targets, potentially modulating neurotransmitter systems.
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins compared to non-fluorinated analogs .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Antimicrobial Activity
Studies have shown that derivatives of similar amino alcohol structures possess significant antimicrobial properties. For instance, compounds with an arylamino alcohol framework have demonstrated activity against various strains of bacteria and fungi . Although specific data for this compound is limited, its structural analogs suggest potential effectiveness.
Anticancer Properties
Some studies indicate that compounds containing a trifluoromethyl group can inhibit cancer cell proliferation. This is often due to their ability to interfere with cell signaling pathways involved in growth and survival . Further research is needed to establish the anticancer efficacy of this compound specifically.
Neurotransmitter Modulation
The compound may also influence neurotransmitter systems, potentially acting as a selective serotonin reuptake inhibitor (SSRI). The structural modifications provided by the fluorine atoms may enhance its affinity for serotonin transporters .
Case Studies and Research Findings
Q & A
Q. What synthetic strategies ensure high enantiomeric purity of (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride?
Methodological Answer: To achieve high enantiomeric purity, chiral resolution techniques or asymmetric synthesis using enantioselective catalysts are critical. For example, chiral precursors such as (R)-configured amino alcohols can be employed, followed by hydrochloric acid salt formation to stabilize the product. Evidence from related compounds (e.g., BD288879 in ) highlights the use of chiral chromatography (HPLC with chiral stationary phases) to isolate the (R)-enantiomer, achieving ≥95% purity. Additionally, asymmetric hydrogenation of ketone intermediates using transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance stereochemical control .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹⁹F NMR are essential for confirming the fluorinated aromatic structure and the ethanolamine backbone. The ¹⁹F NMR signal at ~-60 ppm (CF₃ group) and aromatic proton splitting patterns (J values) validate substitution positions .
- HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) coupled with UV detection (λ = 254 nm) resolves the compound from impurities. Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns to verify the hydrochloride salt .
Q. How should researchers ensure compound stability during storage and handling?
Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the ethanolamine group or degradation of the trifluoromethyl moiety. Stability studies under accelerated conditions (40°C/75% RH for 1 month) can assess degradation pathways. Evidence from safety data sheets (e.g., ) recommends desiccants and humidity-controlled environments to mitigate hygroscopicity .
Advanced Research Questions
Q. How can contradictions in enantiomeric excess (ee) measurements be resolved?
Methodological Answer: Discrepancies between techniques (e.g., chiral HPLC vs. optical rotation) may arise from solvent polarity or matrix effects. Cross-validation using X-ray crystallography (via SHELX software, ) provides definitive stereochemical assignments. For instance, single-crystal diffraction data can resolve ambiguities in ee values by confirming absolute configuration. Circular dichroism (CD) spectroscopy further complements HPLC by correlating Cotton effects with enantiomer ratios .
Q. What computational approaches model the compound’s interactions with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER/CHARMM) predict binding affinities to receptors like G protein-coupled receptors (GPCRs). Parameterize the trifluoromethyl group using quantum mechanical calculations (DFT/B3LYP) to account for its electron-withdrawing effects. Evidence from bioactive analogs (e.g., BD764620 in ) supports targeting enzymes or transporters where fluorinated phenyl groups enhance lipophilicity and target engagement .
Q. How to design in vitro assays to evaluate pharmacological activity?
Methodological Answer:
- Cell-Based Assays : Use HEK-293 cells transfected with target receptors (e.g., adrenergic or dopaminergic receptors) to measure cAMP modulation via ELISA. Include controls with racemic mixtures to assess stereospecificity.
- Kinetic Solubility : Perform shake-flask experiments in PBS (pH 7.4) to determine thermodynamic solubility, critical for dose-response studies.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound decay via LC-MS/MS. Adjust assay conditions based on hydrochloride salt solubility () .
Data Contradiction Analysis
Q. How to address discrepancies in solubility data across studies?
Methodological Answer: Variability in reported solubility may stem from differences in pH, counterion effects, or crystallization solvents. Replicate experiments using standardized buffers (e.g., USP phosphate buffers) and control for temperature (25°C ± 0.5°C). Powder X-ray diffraction (PXRD) can identify polymorphic forms, which significantly impact solubility. For instance, notes batch-dependent purity (95–98%), necessitating rigorous pre-experiment characterization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
